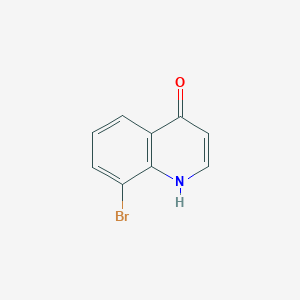

![molecular formula C19H15N3O3 B2839817 3-(3,4-二甲氧基苯基)-5H-茚并[1,2-c]吡啶并[5,6-d]嘧啶-5-酮 氧肟 CAS No. 860787-94-6](/img/structure/B2839817.png)

3-(3,4-二甲氧基苯基)-5H-茚并[1,2-c]吡啶并[5,6-d]嘧啶-5-酮 氧肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

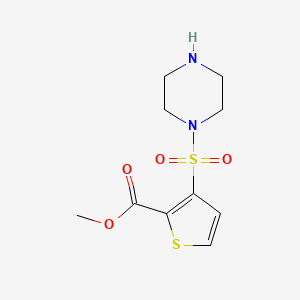

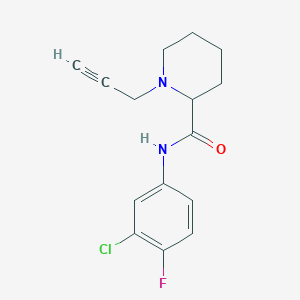

The compound “3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime” is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a potent and selective non-competitive inhibitor of nSMase2 .

Synthesis Analysis

The synthesis of this compound involves replacing the 3-phenyl group of the known indeno [1,2-c]pyridazin-5-one MAO-B inhibitors with a flexible phenoxymethyl group . This modification enhances the inhibitory potency .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 3,4-dimethoxyphenyl group attached to an indeno[1,2-c]pyridazin-5-one oxime core . The structure-activity relationship (SAR) studies have unveiled several analogues that exert similar or higher activity against nSMase2 with favorable pharmacokinetic properties .

Chemical Reactions Analysis

The compound acts as a potent and selective non-competitive inhibitor of nSMase2 . It has been found to inhibit the release of astrocyte-derived extracellular vesicles (ADEV) in a dose-dependent manner .

Physical And Chemical Properties Analysis

The compound has been found to possess favorable pharmacodynamics and pharmacokinetic parameters, including substantial oral bioavailability and brain penetration .

科学研究应用

1. 生物活性与合成

- 一些5H-茚并[1,2-c]哒嗪衍生物,包括3-(3,4-二甲氧基苯基)-5H-茚并[1,2-c]哒嗪-5-酮肟,已被研究其抗炎活性。特别是,它们在5-亚甲基上的7-氟取代或氧化衍生物已得到药理学评价(Cignarella 等,1982)。

- 此外,一些来自5H-茚并[1,2-c]哒嗪家族的化合物已被合成并研究其酶抑制剂特性,特别是作为可逆B型单胺氧化酶抑制剂(Frédérick 等,2006)。

2. 化学性质与反应

- 该化合物的化学性质已在其转化为羰基化合物方面得到探索。这种转化已在微波辐射条件下得到证实,将各种脂肪族和芳香族肟转化为相应的醛和酮(Kim 等,2010)。

- 另一项研究重点关注N-氧烯胺的重排和相关反应,突出了此类化合物的多功能性和反应性(Tabolin & Ioffe,2014)。

3. 光物理和电化学研究

- 已研究相关化合物的光物理和电化学性质,如4'-二甲氧基苯基-(2,6-二-2-吡嗪基)吡啶。这些研究包括对其分子结构、紫外可见和荧光光谱以及电化学性质的调查(Golla 等,2020)。

- 此外,对二-2-吡啶基酮肟的Re(I)-羰基化合物的电化学性质的研究,在结构上与所讨论的化合物相关,为其在非水介质中的潜在应用提供了见解(Bakir,1999)。

作用机制

The compound’s mechanism of action involves the inhibition of neutral sphingomyelinase 2 (nSMase2), an enzyme that catalyzes the cleavage of sphingomyelin to phosphorylcholine and ceramide . This is a critical step in the formation and release of exosomes from cells, which is essential for intracellular communication .

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-24-16-8-7-11(9-17(16)25-2)15-10-14-18(21-20-15)12-5-3-4-6-13(12)19(14)22-23/h3-10,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPUBHSOFPQLFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

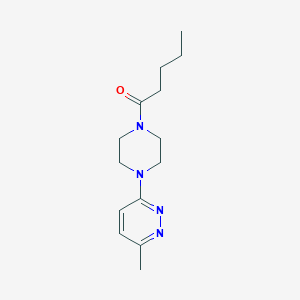

![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)

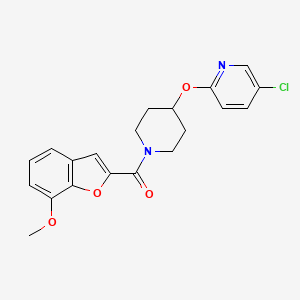

![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)